1-Methoxy-1-methylcyclohexane
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Overview
Description
1-Methoxy-1-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylcyclohexane can be synthesized through several methods. One common approach involves the alkoxymercuration-demercuration of 1-methylcyclohexene. The reaction typically proceeds as follows:
Alkoxymercuration: 1-Methylcyclohexene reacts with mercuric acetate (Hg(OAc)2) in the presence of methanol (CH3OH) to form an intermediate organomercury compound.
Demercuration: The intermediate is then treated with sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis studies.
Biology: The compound can be used in studies involving membrane permeability and interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-methoxy-1-methylcyclohexane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and cellular responses depending on its chemical structure and reactivity.
Comparison with Similar Compounds
1-Methoxycyclohexane: Similar structure but lacks the methyl group.
1-Methylcyclohexanol: Contains a hydroxyl group instead of a methoxy group.
Cyclohexyl methyl ether: Similar ether structure but without the methyl substitution on the cyclohexane ring.
Uniqueness: 1-Methoxy-1-methylcyclohexane is unique due to the presence of both methoxy and methyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
34284-44-1 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-methoxy-1-methylcyclohexane |
InChI |
InChI=1S/C8H16O/c1-8(9-2)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
CDUHDFNXTKLDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)OC |
Origin of Product |
United States |
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